BenchChemオンラインストアへようこそ!

[Pro9]-Substance P

NK1 Receptor Receptor Selectivity Binding Assay

Procure [Pro9]-Substance P to eliminate experimental noise from NK2/NK3 cross-reactivity inherent to native Substance P. This single Pro9 substitution yields an exclusively NK1-selective agonist (EC50 0.93 nM), enabling unambiguous pathway activation in pain, neurogenic inflammation, and dopamine signaling research. Essential for discriminating NK1 receptor states vs. septide-sensitive sites and for rational peptide drug design.

Molecular Formula C66H102N18O13S
Molecular Weight 1387.7 g/mol
CAS No. 104486-69-3
Cat. No. B1581378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pro9]-Substance P
CAS104486-69-3
Synonyms(Pro(9))substance P
9-Pro-substance P
Pro(9)-substance P, (D-Pro)-isomer
substance P, Pro(9)-
substance P, proline(9)-
Molecular FormulaC66H102N18O13S
Molecular Weight1387.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C66H102N18O13S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-98-3)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
InChIKeyUFBNSKYNZDUWSN-RZGVDQIZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [Pro9]-Substance P (CAS 104486-69-3) Is the Preferred NK1-Selective Agonist for Procuring Reliable Neurokinin Research Data


[Pro9]-Substance P (CAS: 104486-69-3) is a synthetic undecapeptide analog of the endogenous neuropeptide Substance P, distinguished by a single-point substitution of glycine with proline at position 9 of its amino acid sequence (RPKPQQFFPLM-NH2) [1]. This precise modification fundamentally alters its receptor pharmacology, conferring high selectivity for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) critical in pain signaling, neurogenic inflammation, and central nervous system neurotransmission . As a potent, reversible, and selective NK1 agonist with a sub-nanomolar EC50 of 0.93 nM, this compound serves as a critical pharmacological tool for precisely interrogating NK1-mediated pathways without the confounding activation of NK2 or NK3 receptors observed with its native counterpart and many non-peptide alternatives .

The Critical Flaw in Substituting [Pro9]-Substance P with Generic Substance P or Broad-Spectrum NK Agonists


Generic substitution with Substance P or its common fragments introduces unacceptable levels of experimental noise and data misinterpretation due to profound differences in receptor selectivity. While native Substance P is a high-affinity agonist for NK1 (EC50 ~0.45 nM in certain functional assays) [1], it exhibits significant cross-reactivity with NK2 and NK3 tachykinin receptors [2]. In stark contrast, the Pro9 modification creates an almost exclusively NK1-selective ligand [3]. This selectivity is not a marginal improvement; it is a functional prerequisite for studies requiring clean NK1 pathway activation. Substituting [Pro9]-Substance P with a non-selective agonist like Substance P or the structurally related peptide Septide [4] will invariably activate multiple receptor subtypes, convoluting downstream signaling analyses and rendering the isolation of NK1-specific mechanisms impossible. The quantitative evidence below demonstrates precisely why this compound cannot be interchanged and must be specifically procured for rigorous NK1 receptor investigation.

Quantitative Evidence Guide: Verifiable Differentiation of [Pro9]-Substance P vs. Closest Analogs and Alternatives


Functional NK1 Receptor Selectivity: [Pro9]-Substance P vs. Endogenous Substance P

The primary differentiation of [Pro9]-Substance P lies in its exclusive selectivity for the NK1 tachykinin receptor. Unlike endogenous Substance P, which binds and activates NK1, NK2, and NK3 receptors, [Pro9]-Substance P demonstrates a high affinity only for NK1 binding sites, as confirmed by radioligand binding studies using [3H][Pro9]-Substance P on rat brain membranes [1]. This selectivity is functionally critical, ensuring that observed biological effects stem solely from NK1 activation, a level of target engagement unattainable with the native ligand.

NK1 Receptor Receptor Selectivity Binding Assay Tachykinin Pharmacology

Functional Response Divergence in Native Tissue: [Pro9]-Substance P vs. Septide in Dopamine Release Modulation

In a direct head-to-head comparison using rat striatal tissue, [Pro9]-Substance P and the related NK1 agonist Septide produce opposing effects on NMDA-evoked dopamine release. At an identical concentration of 0.1 µM, [Pro9]-Substance P significantly reduced NMDA-evoked [3H]dopamine release in striosome-enriched areas, whereas Septide markedly enhanced this same response [1]. This demonstrates that these compounds, often grouped as "NK1 agonists," engage different functional signaling complexes or receptor states, leading to divergent physiological outcomes.

Dopamine Release Striatum NMDA Receptor Functional Selectivity Ex Vivo Pharmacology

Differential Antagonism Profile: Confirmation of Distinct Receptor Interactions for [Pro9]-Substance P vs. Septide

The functional divergence between [Pro9]-Substance P and Septide is further substantiated by their distinct sensitivity to NK1 receptor antagonists. In the guinea-pig ileum bioassay, the selective antagonist GR 71251 ([DPro9, Pro10, Trp11]SP) was significantly more potent in inhibiting Septide-evoked contractions (pA2 = 6.5) compared to those evoked by [Pro9]-Substance P (pA2 ≤ 5) [1]. This nearly 32-fold difference in antagonist potency (based on pA2 values) provides strong quantitative evidence that these two agonists interact differently with the NK1 receptor or its associated signaling partners.

Receptor Pharmacology Competitive Antagonism Schild Analysis Guinea Pig Ileum NK1 Receptor Subtypes

Potency and Intrinsic Efficacy: [Pro9]-Substance P vs. Endogenous Substance P in Inositol Phosphate Production

While [Pro9]-Substance P is a potent NK1 agonist, it is not a full super-agonist. Comparative studies in primary mouse cortical glial cells show that both [Pro9]-Substance P and endogenous Substance P stimulate inositol phosphate production, but with slightly different potencies and maximal effects. The EC50 for [Pro9]-Substance P is 0.93 ± 0.07 nM, compared to 0.45 ± 0.06 nM for native Substance P, and its efficacy (maximal response) is only marginally lower than that of SP [1]. This positions the compound as a near-equipotent and highly efficacious selective agonist, rather than a partial agonist with low intrinsic activity.

Signal Transduction Inositol Phosphate Functional Assay Efficacy Glial Cells

Conformational Basis of Selectivity: Structural Comparison to NK2 Antagonist Motifs

The Pro9 substitution induces a specific conformational change in the peptide backbone that is fundamental to its receptor selectivity. 1H-NMR studies of [Pro9]-Substance P fragments (e.g., [Pro9]SP6-11) reveal a predominant trans configuration about the Phe8-Pro9 amide bond, favoring a type I beta-turn conformation in solution [1]. In contrast, the introduction of a D-Pro at position 9 is a key structural feature that locks the C-terminus into a type II' beta-turn, a conformation that is a prerequisite for antagonist activity at the NK1 receptor (e.g., in the antagonist GR 71251) [2].

Structure-Activity Relationship NMR Conformation Beta-Turn Peptide Design

High-Impact Research Applications: Where Procurement of [Pro9]-Substance P is Non-Negotiable


Dissecting Striatal Neurotransmission: Isolating NK1-Mediated Dopamine Modulation

As demonstrated by the opposing functional effects of [Pro9]-Substance P and Septide on NMDA-evoked dopamine release in rat striatum [1], this compound is an essential tool for neuropharmacologists studying basal ganglia function. Procuring [Pro9]-Substance P enables the selective activation of NK1 receptors to investigate their specific role in modulating dopaminergic and glutamatergic signaling within discrete striatal compartments (striosomes vs. matrix). This level of circuit-specific analysis is impossible with non-selective NK agonists or compounds like Septide that produce a functionally distinct outcome.

Investigating NK1 Receptor Subtypes and Biased Signaling

The quantitative evidence showing differential antagonist sensitivity between [Pro9]-Substance P and Septide (pA2 ≤ 5 vs. pA2 = 6.5 for GR 71251) [2] strongly supports the existence of multiple NK1 receptor states or subtypes. [Pro9]-Substance P is therefore a critical procurement item for researchers aiming to characterize these nuances. Its use as a selective agonist allows for the identification and pharmacological profiling of an NK1 receptor population that is distinct from the "septide-sensitive" site, advancing the understanding of GPCR complexity and biased agonism at the NK1 receptor.

Validating NK1-Specific Contributions in In Vivo Pain and Inflammation Models

In any in vivo model where the goal is to isolate the specific contribution of NK1 receptor activation to pain signaling or neurogenic inflammation, [Pro9]-Substance P is the ligand of choice. Its high selectivity for NK1 receptors [3] ensures that any observed physiological or behavioral response—such as vascular permeability, nociception, or immune cell recruitment—can be confidently attributed to the NK1 pathway. This contrasts sharply with using Substance P, which would co-activate NK2 and NK3 receptors, thereby confounding the interpretation of which receptor subtype mediates the observed effect.

Peptide SAR and Conformational Studies of NK1 Agonism

The well-characterized type I beta-turn conformation adopted by [Pro9]-Substance P's C-terminal fragment [4] makes this peptide a foundational structural template. For medicinal chemists and peptide scientists engaged in the rational design of novel NK1 agonists or antagonists, procuring [Pro9]-Substance P provides a critical reference standard. It allows for direct comparisons of bioactivity and conformation for newly synthesized analogs, facilitating a deeper understanding of the structural features required for high-affinity NK1 binding and agonism versus antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Pro9]-Substance P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.